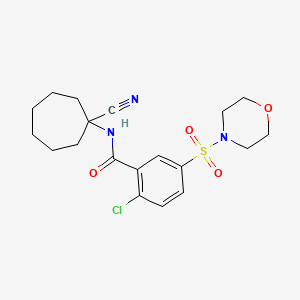
2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide
描述
2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of a chloro group, a cyanocycloheptyl group, and a morpholine-4-sulfonyl group attached to a benzamide core.
属性
IUPAC Name |
2-chloro-N-(1-cyanocycloheptyl)-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4S/c20-17-6-5-15(28(25,26)23-9-11-27-12-10-23)13-16(17)18(24)22-19(14-21)7-3-1-2-4-8-19/h5-6,13H,1-4,7-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYBYASBSCGVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. The starting materials often include a benzamide derivative, which undergoes chlorination, cyanation, and sulfonylation reactions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency in the production process.
化学反应分析
Types of Reactions
2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzamide core.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a pharmacological agent, possibly targeting specific receptors or enzymes.
Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro, cyanocycloheptyl, and morpholine-4-sulfonyl groups may contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
相似化合物的比较
Similar Compounds
2-chloro-N-(1-cyanocyclohexyl)-5-(morpholine-4-sulfonyl)benzamide: Similar structure with a cyclohexyl group instead of a cycloheptyl group.
2-chloro-N-(1-cyanocyclopentyl)-5-(morpholine-4-sulfonyl)benzamide: Similar structure with a cyclopentyl group instead of a cycloheptyl group.
Uniqueness
The uniqueness of 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The larger cycloheptyl group may influence its steric interactions and binding characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


